molecular formula C14H23ClN4O3 B5676259 (3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol

(3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol

Cat. No. B5676259
M. Wt: 330.81 g/mol
InChI Key: MVCZDSBOHFQNNJ-QMTHXVAHSA-N
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Description

The chemical structure of interest belongs to a class of compounds that feature a piperidine core, substituted with various functional groups including a triazole ring. These types of structures are common in medicinal chemistry due to their binding potential to various biological targets.

Synthesis Analysis

Synthetic routes for similar compounds typically involve multi-step reactions including cyclization, alkylation, and substitution reactions. For instance, similar structures have been obtained through methods that involve the condensation of piperidin-4-yl derivatives with appropriate aldehydes or ketones, followed by nucleophilic substitution reactions (Schmitt, Brown, & Perrio, 2013).

Molecular Structure Analysis

Molecular structure analysis of related compounds typically involves X-ray crystallography and spectroscopic methods such as NMR and IR. These methods provide information on the molecular conformation, stereochemistry, and functional group orientation (Maharramov et al., 2011).

Chemical Reactions and Properties

Compounds with a piperidine and triazole framework participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. Their chemical properties are influenced by the nature and position of substituents on the piperidine ring and the triazole moiety (Kotzamani, Gourdoupis, & Stamos, 1994).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are determined by the molecular structure and substituents. For similar compounds, crystal packing can be influenced by weak intermolecular interactions, such as hydrogen bonding and π-π interactions (Arulraj et al., 2019).

properties

IUPAC Name

3-(3-chloro-1H-1,2,4-triazol-5-yl)-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN4O3/c1-10-9-19(7-5-14(10,21)6-8-22-2)12(20)4-3-11-16-13(15)18-17-11/h10,21H,3-9H2,1-2H3,(H,16,17,18)/t10-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCZDSBOHFQNNJ-QMTHXVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)C(=O)CCC2=NC(=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CCC2=NC(=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-1H-1,2,4-triazol-5-yl)-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]propan-1-one

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